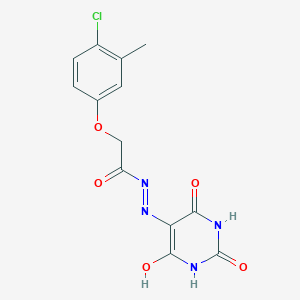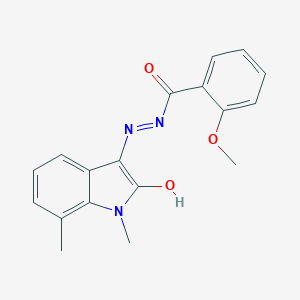![molecular formula C28H32ClN7O3 B417102 [4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate](/img/structure/B417102.png)
[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate] is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . The presence of the triazine ring and the piperidine moieties in its structure contributes to its unique chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate] typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
Substitution Reaction: One of the chloride ions in cyanuric chloride is substituted with 4-chlorobenzoic acid in the presence of a base such as sodium carbonate.
Formation of Hydrazone: The intermediate product is then reacted with hydrazine to form the hydrazone derivative.
Piperidine Substitution: Finally, the remaining chloride ions in the triazine ring are substituted with piperidine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. Techniques such as microwave irradiation can be used to reduce reaction times and improve product quality .
Analyse Chemischer Reaktionen
Types of Reactions
[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the piperidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require bases like sodium carbonate and solvents such as dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can produce various substituted triazine derivatives .
Wissenschaftliche Forschungsanwendungen
[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antimalarial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of [4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate] involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzoic Acid: A simpler compound with similar antimicrobial properties.
1,3,5-Triazine Derivatives: Compounds with varying substituents on the triazine ring, exhibiting diverse biological activities.
Uniqueness
[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate] is unique due to its specific combination of the triazine ring, piperidine groups, and hydrazone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C28H32ClN7O3 |
|---|---|
Molekulargewicht |
550g/mol |
IUPAC-Name |
[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C28H32ClN7O3/c1-38-24-18-20(8-13-23(24)39-25(37)21-9-11-22(29)12-10-21)19-30-34-26-31-27(35-14-4-2-5-15-35)33-28(32-26)36-16-6-3-7-17-36/h8-13,18-19H,2-7,14-17H2,1H3,(H,31,32,33,34)/b30-19+ |
InChI-Schlüssel |
HHTHDLHWALVTJV-NDZAJKAJSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC=C(C=C5)Cl |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({[2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B417019.png)
![2-Methoxy-6-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B417021.png)
![2-{3-[(3-{2-Nitrophenyl}-2-propenylidene)amino]-4-methylphenyl}-6-methyl-1,3-benzoxazole](/img/structure/B417022.png)
![4-[(5-bromo-2-ethoxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B417028.png)
![1-({[2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B417029.png)


![4-Chloro-2-({[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B417034.png)
![2-[3-({4-Chloro-3-nitrobenzylidene}amino)-4-methylphenyl]-5-methyl-1,3-benzoxazole](/img/structure/B417035.png)
![2-{3-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]-4-methylphenyl}-5-methyl-1,3-benzoxazole](/img/structure/B417039.png)
![4-BROMO-2-ETHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL](/img/structure/B417040.png)
![2,5-dichloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B417041.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B417042.png)
![2,4-dichloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B417043.png)
